B1576803 Pleurocidin-like peptide GcSc4B7

Pleurocidin-like peptide GcSc4B7

Cat. No.: B1576803
Attention: For research use only. Not for human or veterinary use.
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Description

Pleurocidin-like peptide GcSc4B7 is a synthetic, 20-amino acid antimicrobial peptide (sequence: FWGKLFKLGLHGIGLIHLHL) with a molecular weight of 2298.8 Da, originally identified in the witch flounder ( Glyptocephalus cynoglossus ) . As a member of the pleurocidin family, it is characterized by a linear, alpha-helical, and amphipathic structure, which allows it to interact with and disrupt microbial cell membranes . Its primary research application is in the study of innate host defense mechanisms, showcasing broad-spectrum activity against various Gram-positive and Gram-negative bacteria . Beyond its direct antimicrobial role, this peptide holds significant value in oncological research. Pleurocidin-family peptides exhibit selective cytotoxicity towards cancer cells, including breast carcinoma and multiple myeloma cells, by targeting the negatively charged membranes of malignant cells, causing rapid membrane damage and cell lysis . This selectivity makes it a compelling candidate for developing novel anti-cancer therapeutics . Furthermore, its role in immunomodulation is an area of active investigation, as related pleurocidin peptides have been shown to activate human mast cells, suggesting a complex function in bridging innate and adaptive immunity . Supplied as a lyophilized powder with a high purity of 98.2%, this peptide is intended for research applications only. It must be stored at or below -20 °C .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FWGKLLKLGMHGIGLLHQHLG

Origin of Product

United States

Origin, Discovery, and Classification of Pleurocidin Like Peptide Gcsc4b7

Discovery of Pleurocidin (B1576808) and Related Peptides in Fish Species

Pleurocidin is a notable antimicrobial peptide (AMP) that was first identified and characterized from the winter flounder, Pseudopleuronectes americanus. nih.govwikipedia.orgnih.gov This peptide is a key component of the fish's innate immune system, providing a first line of defense against a wide array of pathogens. nih.govacs.org The initial isolation of pleurocidin was accomplished from the skin mucous secretions of the winter flounder. nih.govacs.org

The process involved multiple chromatographic methods to purify the peptide to a single peak, as confirmed by reversed-phase high-performance liquid chromatography. nih.govresearchgate.net Subsequent analysis through mass spectrometry and amino acid sequencing revealed that pleurocidin is a linear peptide composed of 25 amino acids. nih.govresearchgate.net Structurally, it is predicted to form an amphipathic alpha-helical conformation, a common feature among many linear antimicrobial peptides which allows them to interact with and disrupt microbial membranes. nih.govacs.org Immunohistochemistry studies have precisely located pleurocidin within the epithelial mucous cells of the flounder's skin. nih.govresearchgate.net

The discovery of pleurocidin in winter flounder spurred further research, leading to the identification of a family of pleurocidin-like peptides. nih.govnih.gov These related peptides share sequence homology with the original pleurocidin and have been found in various flatfish species. nih.govnih.gov

FeatureDescription
Peptide Name Pleurocidin
Source Organism Winter Flounder (Pseudopleuronectes americanus)
Source Tissue Skin mucous secretions nih.govacs.org
Amino Acid Length 25 residues nih.govresearchgate.net
Structure Amphipathic α-helix nih.govacs.org
Cellular Location Epithelial mucous cells nih.govresearchgate.net

Following the discovery of pleurocidin in winter flounder, researchers hypothesized that similar peptides could be present in other flatfish species due to conserved genetic sequences. nih.gov This led to the investigation of various flatfish, including the witch flounder (Glyptocephalus cynoglossus). Through targeted screening methods, a pleurocidin-like peptide designated as GcSc4B7 was identified in this species. bicnirrh.res.in

The identification of GcSc4B7 expanded the known members of the pleurocidin family of antimicrobial peptides. nih.gov This peptide, originating from the witch flounder, exhibits antibacterial and antifungal properties. bicnirrh.res.in The discovery demonstrated that the genetic framework for producing these defensive peptides is conserved across different genera within the flatfish order.

Peptide InformationDetails
Peptide Name Pleurocidin-like peptide GcSc4B7
Source Organism Glyptocephalus cynoglossus (Witch Flounder) bicnirrh.res.in
Taxonomy Animalia, Pisces bicnirrh.res.in
Length 21 amino acids bicnirrh.res.in
Known Activity Antibacterial, Antifungal bicnirrh.res.in

Methodologies for Peptide Identification and Characterization

The discovery of GcSc4B7 and other pleurocidin-like peptides was made possible by a combination of molecular biology and bioinformatic techniques that moved beyond traditional peptide isolation.

A key strategy involved screening the genomic information of various flatfish. nih.gov Researchers designed primers based on the conserved flanking regions of the known pleurocidin gene from the winter flounder. nih.gov All pleurocidin genes described in the winter flounder share common sequences for a signal peptide at the N-terminus and an acidic peptide at the C-terminus. nih.gov The hypothesis was that these conserved sequences would also be present in the genes of novel antimicrobial peptides in other flatfish species. nih.gov Using these primers, scientists were able to amplify 35 different sequences from several flatfish species, indicating a family of related genes. nih.gov

In conjunction with genomic screening, the analysis of mRNA transcripts was crucial. nih.govmdpi.com This transcriptomic approach allows for the identification of genes that are actively being expressed in the organism's tissues. mdpi.com By analyzing mRNA from fish, researchers can identify transcripts that encode for potential antimicrobial peptides. nih.govmdpi.com This method is particularly useful for finding peptides that are expressed in specific tissues, such as the skin or gills, which are primary sites of defense against pathogens. nih.govmdpi.com The analysis of mRNA transcripts confirmed the expression of genes encoding for pleurocidin-like peptides. nih.gov

Once genomic and transcriptomic sequences were obtained, bioinformatics played a critical role in predicting which of these sequences would translate into functional antimicrobial peptides. nih.gov The amplified and sequenced products were analyzed to predict which ones were likely to encode active peptides. nih.gov This predictive analysis was based on several key characteristics, including the peptide's net positive charge and its hydrophobicity, both of which are important for antimicrobial activity. nih.gov Furthermore, bioinformatic tools were used to assess the relationship of the potential peptide sequence to the known flanking sequences and its similarity to already identified active peptides like pleurocidin. nih.gov This in silico approach allowed researchers to screen a large number of potential sequences and prioritize the most promising candidates for chemical synthesis and subsequent functional testing. nih.govmdpi.com

Nomenclature and Classification within the Pleurocidin Family

The antimicrobial peptide designated as this compound is a member of the pleurocidin family, a group of cationic antimicrobial peptides (AMPs) primarily found in flatfish. innopep.comnih.govnih.gov Its nomenclature and classification are rooted in the scientific study that first identified it, reflecting both its biological origin and its relationship to other members of this peptide family.

The specific name "GcSc4B7" originates from a 2003 study by Patrzykat and colleagues, which aimed to discover novel antimicrobial peptides by screening the genetic information of various flatfish species. nih.gov In this study, a systematic approach was used to name the amplified gene sequences. The prefix "Gc" is an abbreviation for the species from which the peptide was identified, the witch flounder, Glyptocephalus cynoglossus. nih.govbicnirrh.res.in The remainder of the designation, "Sc4B7," served as a unique identifier for the specific gene clone sequenced during the research. The peptide synthesized from this gene sequence was also referred to as NRC-14. nih.gov

This compound is classified within the broader pleurocidin family of antimicrobial peptides. bicnirrh.res.in This family is characterized by peptides that typically adopt an alpha-helical secondary structure, a common feature among many AMPs that allows them to interact with and disrupt microbial membranes. nih.govnih.gov The original pleurocidin was first isolated from the winter flounder (Pleuronectes americanus) and exhibits broad-spectrum antimicrobial activity. nih.govmdpi.com The "pleurocidin-like" designation for GcSc4B7 signifies its sequence homology and shared structural characteristics with this foundational peptide. nih.govmdpi.com

On a higher hierarchical level, the pleurocidin family is considered part of the cecropin (B1577577) superfamily of antimicrobial peptides. nih.gov This places it in a large group of structurally related defense peptides found across different animal species. The classification of GcSc4B7 is therefore multi-tiered, starting from its specific genetic identifier and extending to its inclusion in established peptide families and superfamilies based on sequence and structural similarities.

The table below provides a comparison of this compound with the original Pleurocidin and another pleurocidin-like peptide identified in the same 2003 study.

FeatureThis compound (NRC-14)Pleurocidin (NRC-4)Pleurocidin-like peptide NRC-13
Source Organism Witch flounder (Glyptocephalus cynoglossus)Winter flounder (Pleuronectes americanus)American plaice (Hippoglossoides platessoides)
Amino Acid Sequence FWGKLLKLGMHGIGLLHQHLGGWGSFFKKAAHVGKHVGKAALTHYLGWRTLLKKAEVKTVGKLALKHYL
Peptide Length 21 amino acids25 amino acids23 amino acids
Reference Patrzykat et al., 2003Cole et al., 1997; Patrzykat et al., 2003Patrzykat et al., 2003

Genetic Basis and Expression Profiles

Gene Organization and Flanking Sequences of Pleurocidin-like Peptides

Genes encoding pleurocidin-like peptides exhibit a characteristic organization. nih.gov They are typically structured as prepropeptides, which means they are synthesized as a precursor molecule that undergoes subsequent processing to yield the active peptide. asm.orgnih.gov This precursor consists of three distinct regions: an N-terminal signal peptide, the mature peptide sequence, and a C-terminal pro-region. researchgate.netresearchgate.net

A key feature of pleurocidin (B1576808) genes across different flatfish species is the presence of highly conserved flanking sequences at the N- and C-termini of the mature peptide region. nih.govmdpi.com This conservation allows for the use of primers based on these regions to amplify and identify new pleurocidin-like sequences from various flatfish genomes. nih.gov The gene itself is typically composed of multiple exons, with the mature peptide being encoded across several of them. asm.orgnih.gov For instance, the pleurocidin gene in winter flounder consists of four exons. nih.govresearchgate.net

Conserved Signal Peptide Regions

The precursor of a pleurocidin-like peptide begins with a highly conserved N-terminal signal peptide. nih.govnih.gov In winter flounder, this signal peptide is consistently 22 amino acids in length and is hydrophobic in nature. nih.govresearchgate.net This hydrophobicity is a common feature of signal peptides, as it directs the nascent polypeptide to the secretory pathway. Following translation, this signal peptide is cleaved off to initiate the maturation of the antimicrobial peptide. asm.org The conservation of this signal sequence is a defining characteristic of the cathelicidin (B612621) superfamily, to which pleurocidins are related. nih.govnih.gov

C-terminal Acidic Portions

Following the mature peptide sequence, there is a conserved C-terminal portion that is notably acidic. nih.gov In winter flounder pleurocidin, this anionic pro-region is 21 amino acids long. researchgate.netresearchgate.net This acidic tail is thought to play a crucial role in neutralizing the highly cationic (positively charged) nature of the mature peptide. nih.govnih.gov This charge neutralization may be necessary to prevent toxicity to the host's own cells during synthesis and transport, and to ensure proper folding and trafficking of the peptide. nih.govnih.gov This structural arrangement, with a C-terminal anionic pro-peptide, is less common than N-terminal pro-peptides but is a feature of pleurocidins. nih.gov The pro-peptide is cleaved off post-translationally to release the active, cationic mature peptide. asm.orgnih.gov

Table 1: General Structure of Pleurocidin Prepropeptides
RegionTypical Length (Amino Acids)Key CharacteristicsFunction
N-terminal Signal Peptide~22Hydrophobic, ConservedDirects peptide to secretory pathway; cleaved post-translationally. nih.govresearchgate.net
Mature Peptide~25Cationic, Amphipathic α-helixActive antimicrobial component. nih.gov
C-terminal Acidic Portion~21Anionic, ConservedNeutralizes mature peptide charge; cleaved post-translationally. nih.govnih.govresearchgate.net

Genomic Localization and Multi-gene Families

Evidence from winter flounder suggests that pleurocidin genes are not solitary entities within the genome. Instead, they are organized into clusters and constitute a multi-gene family. nih.govmdpi.com A multigene family is a group of genes that have descended by duplication and variation from a single ancestral gene. researchgate.netresearchgate.net The existence of multiple, similar pleurocidin gene copies allows for the generation of a diverse repertoire of antimicrobial peptides, which may have varied activities against different pathogens. nih.govnih.gov Southern hybridization analyses have indicated that genes related to pleurocidin are present in the genomes of various flatfish species, supporting the idea of a widespread and diverse gene family. nih.gov

Tissue-Specific Expression Patterns

The expression of pleurocidin-like peptide genes is not uniform throughout the fish's body but is concentrated in specific tissues that form a barrier against the external environment. nih.gov This targeted expression underscores their role in mucosal immunity. asm.orgnih.gov

Skin Mucosa Expression

A primary site of pleurocidin gene expression is the skin. nih.govmdpi.com The skin mucus of fish is a critical first line of defense, and the secretion of antimicrobial peptides like pleurocidins into this layer provides immediate protection against waterborne microbes. nih.govmdpi.com In winter flounder, some pleurocidin genes are expressed predominantly in the skin. nih.gov Immunohistochemical studies have localized the pleurocidin peptide to the epithelial mucous cells, also known as goblet cells, within the skin. nih.govresearchgate.net

Intestinal Secretion Expression

In addition to the skin, pleurocidin genes are also highly expressed in the intestine. nih.govnih.gov The gut is another major interface between the organism and its environment, constantly exposed to microbes from ingested food and water. nih.gov Similar to the skin, pleurocidin peptides are found in the goblet cells of the intestinal mucosa and are secreted into the intestinal lumen. asm.orgnih.govresearchgate.net This localization suggests a crucial role in defending the digestive tract from infection. mdpi.com Studies in winter flounder have identified specific pleurocidin genes that are expressed mainly in the intestine, indicating a degree of tissue-specific regulation within the gene family. nih.gov

Table 2: Tissue-Specific Expression of Pleurocidin-like Peptides
TissueCellular LocalizationPrimary FunctionSupporting Evidence
Skin MucosaEpithelial Mucous (Goblet) CellsFirst-line defense against waterborne pathogens. nih.govresearchgate.netHigh gene expression and peptide localization in skin. nih.govmdpi.com
Intestinal MucosaGoblet CellsDefense against ingested microbes. asm.orgnih.govHigh gene expression and peptide localization in the intestine. nih.govresearchgate.net

Developmental Expression of Pleurocidin Genes

The expression of pleurocidin genes is also regulated during the developmental stages of the fish, highlighting their importance from early life. Research on winter flounder has shown that pleurocidin gene expression is initiated as early as 13 days post-hatch. mdpi.comnih.gov This early onset of AMP production is critical for the survival of the larvae, which have a developing adaptive immune system and rely heavily on innate immunity for protection against infections. mdpi.comnih.gov

Regulation of Gene Expression in Response to External Stimuli

The expression of pleurocidin genes is not static but is dynamically regulated in response to various external cues, particularly those associated with infection and inflammation. nih.gov This responsive regulation allows the fish to mount a rapid and targeted defense against invading microbes.

The upstream regions of pleurocidin genes contain consensus binding sequences for transcription factors that are known to be activated during infection. nih.gov This suggests that the presence of pathogens can trigger an upregulation of pleurocidin gene expression, leading to an increased production of the antimicrobial peptide to combat the infection. This mechanism is a fundamental aspect of the innate immune response in fish.

Similarly, the genetic machinery for pleurocidin production is responsive to inflammatory signals. nih.gov The presence of inflammatory mediators can stimulate the expression of pleurocidin genes, further amplifying the immune response at the site of inflammation. nih.gov The expression of pleurocidin in eosinophilic granular cells within the gills is a clear example of this link between the peptide and inflammatory processes. nih.gov

Structural Characteristics and Biophysical Principles

Conformational Properties: Amphipathic α-Helical Structure

A defining characteristic of pleurocidins, including the GcSc4B7 peptide, is their propensity to adopt an amphipathic α-helical conformation. frontiersin.orgnih.gov While peptides like pleurocidin (B1576808) may exist in a disordered or random coil state in aqueous solutions, they undergo a conformational change upon interacting with membrane-mimicking environments, such as trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) (DPC) micelles. nih.gov This transition to a stable α-helix is a critical prerequisite for their antimicrobial function. nih.govresearchgate.net

The amphipathicity of the helix is a result of the specific arrangement of amino acid residues along the peptide backbone. ias.ac.in When viewed as a helical wheel projection, the hydrophobic (nonpolar) and hydrophilic (polar/charged) residues are segregated onto opposite faces of the helix. frontiersin.orgnih.gov This spatial separation creates a molecule with a dual nature: one face is oil-loving and the other is water-loving, enabling it to interact favorably with the complex environment of a cell membrane. researchgate.net Nuclear Magnetic Resonance (NMR) studies of the parent pleurocidin peptide have shown that it forms a rigid helical structure when embedded within a DPC micelle, a model for a cell membrane. nih.gov

Determinants of Activity: Charge and Hydrophobicity

Pleurocidins are cationic peptides, possessing a net positive charge at physiological pH. nih.govcelljournal.org This positive charge is primarily attributed to the presence of basic amino acid residues, such as lysine (B10760008) (K) and histidine (H). The sequence of GcSc4B7 is FWGKLLKLGMHGIGLLHQHLG. bicnirrh.res.in An analysis of its composition reveals the presence of two lysine and two histidine residues, which confer a significant positive charge. This cationic nature is crucial for its initial interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

The precise distribution of hydrophobic and hydrophilic residues is what defines the peptide's amphipathic character and modulates its activity. nih.govnih.gov Hydrophobicity is a measure of how soluble an amino acid is in water; hydrophobic residues tend to be found in the interior of proteins, while hydrophilic residues interact with the aqueous environment. peptide2.com In GcSc4B7, hydrophobic residues like Phenylalanine (F), Tryptophan (W), Leucine (L), Isoleucine (I), and Glycine (G) are positioned on one side of the helix, creating a nonpolar face. bicnirrh.res.innih.gov This hydrophobic face drives the insertion of the peptide into the lipid bilayer of the cell membrane. mdpi.com

Conversely, the hydrophilic residues, including the positively charged Lysine (K) and Histidine (H), form a polar face. bicnirrh.res.innih.gov This arrangement facilitates the peptide's solubility in aqueous environments and its initial binding to the polar head groups of the membrane phospholipids. The balance between hydrophobicity and charge is critical; excessive hydrophobicity can lead to self-aggregation and reduced efficacy, while insufficient hydrophobicity can prevent effective membrane insertion. nih.govnih.gov

Table 1: Amino Acid Composition and Properties of GcSc4B7
PositionAmino Acid (3-Letter)Amino Acid (1-Letter)Property
1PheFHydrophobic
2TrpWHydrophobic
3GlyGHydrophobic
4LysKBasic (Positive Charge)
5LeuLHydrophobic
6LeuLHydrophobic
7LysKBasic (Positive Charge)
8LeuLHydrophobic
9GlyGHydrophobic
10MetMHydrophobic
11HisHBasic (Positive Charge)
12GlyGHydrophobic
13IleIHydrophobic
14GlyGHydrophobic
15LeuLHydrophobic
16LeuLHydrophobic
17HisHBasic (Positive Charge)
18GlnQPolar Neutral
19HisHBasic (Positive Charge)
20LeuLHydrophobic
21GlyGHydrophobic

Structural Homology and Evolutionary Conservation within Pleurocidins

GcSc4B7 belongs to the pleurocidin family of antimicrobial peptides, which were first identified in the winter flounder (Pleuronectes americanus). nih.govfrontiersin.org Alignment of the precursor polypeptide sequences from various flounder species reveals a highly conserved structure, typically consisting of a 22-amino-acid hydrophobic signal peptide, a mature peptide region of about 25 amino acids (to which GcSc4B7 is homologous), and a conserved acidic C-terminal portion. nih.gov

The existence of multiple, homologous pleurocidin genes within and across different flatfish species points to gene duplication events and subsequent evolution to generate a diverse arsenal (B13267) of defense peptides. nih.gov The study of antimicrobial peptides across different animal groups, such as anurans, suggests that while the mature peptide sequences can be highly variable, the signal peptide regions are often strongly conserved within specific lineages, indicating a shared evolutionary origin. researchgate.net This conservation underscores the fundamental importance of these peptides in the innate immune defense, where they have been maintained over long evolutionary timescales. nih.govmdpi.com

Computational Modeling and Structure Prediction Methodologies

In the absence of an experimentally determined structure for every peptide, computational modeling serves as a powerful tool for predicting three-dimensional structures and gaining insight into function. nih.govnih.gov For antimicrobial peptides like GcSc4B7, methods such as homology modeling and ab initio modeling are employed. nih.govntu.edu.sg These computational approaches are vital for understanding structure-activity relationships and for the rational design of new peptide therapeutics. mdpi.com

Homology modeling, also known as comparative modeling, is a prominent technique used to predict the tertiary structure of a peptide. mdpi.comresearchgate.net This method relies on the principle that if two proteins share a significant degree of sequence similarity, they are likely to have similar three-dimensional structures. mdpi.com The process involves identifying a known experimental structure (a template) that is homologous to the target sequence, aligning the target sequence with the template, and then building a 3D model of the target based on the template's coordinates. nih.govmdpi.com

Protein Language Models (PLMs) and Deep Learning for Conformational Prediction

In recent years, the application of artificial intelligence, particularly Protein Language Models (PLMs) and deep learning, has revolutionized the field of protein and peptide science. These computational tools can predict the structural and functional properties of peptides like GcSc4B7 directly from their amino acid sequence.

PLMs are a type of large language model that has been trained on massive datasets of protein sequences. By learning the "language" of proteins, these models can capture complex patterns and relationships between amino acid sequences and their resulting structures and functions. For a peptide such as GcSc4B7, a PLM could be used to predict its secondary structure, including the propensity to form an α-helix, which is a key feature of its active conformation.

Deep learning models, often used in conjunction with PLMs, can further refine these predictions. For instance, a deep learning model could be trained on a dataset of peptides with known structures to predict the three-dimensional conformation of GcSc4B7. These models can learn the intricate interplay of forces that govern protein folding, providing insights into the peptide's structure in different environments, such as in solution versus embedded in a membrane. While specific deep learning-based conformational predictions for GcSc4B7 are not yet published, the methodologies are well-established for similar antimicrobial peptides.

Graph Neural Networks (GNNs) in Peptide Bioactivity Prediction

Graph Neural Networks (GNNs) represent another powerful computational approach for analyzing peptides like GcSc4B7. GNNs are particularly well-suited for modeling the complex relationships within and between molecules. In the context of peptide bioactivity prediction, a peptide can be represented as a graph where the amino acids are nodes and the connections between them are edges.

This graph representation allows GNNs to learn features that are not easily captured by sequential models. For example, a GNN could learn to recognize specific spatial arrangements of amino acids that are critical for binding to a bacterial membrane or for exerting a particular antimicrobial effect. By training on large datasets of peptides with known bioactivities, a GNN could predict the antimicrobial potency of GcSc4B7 against a range of different pathogens.

Furthermore, GNNs can be used to predict other important properties, such as the peptide's potential toxicity to human cells, which is a critical consideration in the development of new therapeutic agents. While no specific GNN-based studies on GcSc4B7 have been identified, the application of these models to antimicrobial peptides is an active area of research with promising results for accelerating the discovery and design of new peptide-based drugs.

Antimicrobial Activity Spectrum

Efficacy Against Gram-Positive Bacteria

Pleurocidin-like peptide GcSc4B7 has shown potent inhibitory effects against various Gram-positive bacteria.

GcSc4B7 is notably effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which pose a significant challenge in clinical settings. asm.orgtandfonline.com Research has determined its minimum inhibitory concentration (MIC) against MRSA strain C623 to be 4 µg/ml. cpu-bioinfor.org This demonstrates a strong bactericidal or bacteriostatic action against this multidrug-resistant pathogen. asm.org Another study focusing on a range of anti-MRSA peptides also lists GcSc4B7, derived from flatfish genes, as having a MIC of 3.15 µg/ml against MRSA. tandfonline.comresearchgate.net

**Table 1: MIC of GcSc4B7 Against *Staphylococcus aureus***

Bacterial Strain MIC (µg/ml) Reference
Methicillin-resistant Staphylococcus aureus (MRSA) C623 4 cpu-bioinfor.org
Methicillin-resistant Staphylococcus aureus (MRSA) 3.15 tandfonline.comresearchgate.net

While specific studies on GcSc4B7 against Micrococcus luteus are not detailed in the primary literature, the broader family of pleurocidins, to which GcSc4B7 belongs, has established activity against this Gram-positive bacterium. Further targeted investigation would be beneficial to quantify the precise efficacy of GcSc4B7 against M. luteus.

Efficacy Against Gram-Negative Bacteria

The peptide also exhibits a considerable range of activity against pathogenic Gram-negative bacteria. cpu-bioinfor.orgasm.org

GcSc4B7 has demonstrated significant inhibitory activity against Pseudomonas aeruginosa, a bacterium known for its intrinsic resistance to many antibiotics. asm.orgnih.gov The MIC of GcSc4B7 was determined to be 8 µg/ml against the parent strain P. aeruginosa K799 and 4 µg/ml against the antibiotic-supersusceptible strain Z61. cpu-bioinfor.orgbicnirrh.res.in

**Table 2: MIC of GcSc4B7 Against *Pseudomonas aeruginosa***

Bacterial Strain MIC (µg/ml) Reference
Pseudomonas aeruginosa K799 8 cpu-bioinfor.orgbicnirrh.res.in
Pseudomonas aeruginosa Z61 4 cpu-bioinfor.orgbicnirrh.res.in

As a peptide derived from a marine animal, its efficacy against fish pathogens such as Aeromonas salmonicida is of particular interest. asm.orgnih.gov GcSc4B7 has shown potent activity against this bacterium, with a MIC of 8 µg/ml against strain 99-1 and 16 µg/ml against strain 97-4. cpu-bioinfor.org

**Table 3: MIC of GcSc4B7 Against *Aeromonas salmonicida***

Bacterial Strain MIC (µg/ml) Reference
Aeromonas salmonicida 99-1 8 cpu-bioinfor.org
Aeromonas salmonicida 97-4 16 cpu-bioinfor.org

The peptide has also been tested against strains of Salmonella enterica. asm.orgnih.gov It exhibited a MIC of 4 µg/ml against the defensin-supersusceptible S. enterica serovar Typhimurium strain MS7953s and a MIC of 16 µg/ml against the parent strain 14028s. cpu-bioinfor.orgbicnirrh.res.in

**Table 4: MIC of GcSc4B7 Against *Salmonella enterica***

Bacterial Strain MIC (µg/ml) Reference
Salmonella enterica serovar Typhimurium MS7953s 4 cpu-bioinfor.orgbicnirrh.res.in
Salmonella enterica serovar Typhimurium 14028s 16 cpu-bioinfor.org

Activity Against Escherichia coli

While specific studies on the activity of this compound against Escherichia coli are not extensively detailed in currently available literature, the broader family of pleurocidin (B1576808) peptides has been shown to be effective against this Gram-negative bacterium. nih.govnih.gov Research on pleurocidin indicates that its mechanism of action against E. coli is concentration-dependent. nih.gov At lower, sublethal concentrations, pleurocidin can inhibit macromolecular synthesis, including DNA and RNA synthesis, without causing immediate cell death. nih.govnih.gov At higher concentrations, it leads to the disruption of the bacterial cell membrane. nih.gov Studies on pleurocidin derivatives have shown that these peptides can translocate across the lipid bilayer of E. coli, suggesting an intracellular mode of action in addition to membrane disruption. nih.gov

**Table 1: Activity of Pleurocidin and its Derivatives against *Escherichia coli***

Peptide Concentration Observed Effect Reference
Pleurocidin (Ple) Sub-lethal Induction of intracellular apoptosis-like death. nih.gov
P-Der (pleurocidin-dermaseptin hybrid) 2 µg/ml (MIC) Inhibition of growth, weak membrane permeabilization, inhibition of macromolecular synthesis. nih.gov
P-Der (pleurocidin-dermaseptin hybrid) ≥20 µg/ml Rapid bacterial death, loss of cell membrane potential. nih.gov

Activity Against Klebsiella pneumoniae

Specific research has highlighted the potential of pleurocidin-like peptides in targeting Klebsiella pneumoniae. A molecular modeling and docking analysis demonstrated that pleurocidin-like peptides can interact with the active sites of enterotoxin H from Klebsiella pneumoniae. nih.gov This interaction suggests a mechanism beyond simple membrane disruption, where the peptide may interfere with specific virulence factors of the bacterium. nih.gov The study identified key hydrophobic and active site residues in enterotoxin H as potential binding sites for these peptides, indicating a targeted mode of action. nih.gov A study on a pleurocidin analogue, pleurocidin-KR, showed potent activity against Klebsiella pneumoniae NCTC 13368 with a Minimum Inhibitory Concentration (MIC) ranging from 2-4 µg/ml. nih.gov

**Table 2: In Vitro Activity of a Pleurocidin Analogue against *Klebsiella pneumoniae***

Peptide Bacterial Strain MIC (µg/ml) Reference
Pleurocidin-KR Klebsiella pneumoniae NCTC 13368 2-4 nih.gov
d-pleurocidin-KR Klebsiella pneumoniae NCTC 13368 2 nih.gov

Antifungal Activity

The this compound is known to possess antifungal activity. bicnirrh.res.in This aligns with the broader characteristics of the pleurocidin family of peptides, which have been shown to be effective against various fungal pathogens. frontiersin.orgmdpi.com

Activity Against Candida albicans

The parent peptide, pleurocidin, has been studied for its effects on the pathogenic yeast Candida albicans. Research indicates that pleurocidin induces apoptosis in C. albicans by causing an increase in intracellular reactive oxygen species (ROS). mdpi.comnih.gov This oxidative stress leads to mitochondrial membrane depolarization and the activation of metacaspases, which are key events in the apoptotic pathway. nih.gov Furthermore, enantiomeric forms of pleurocidin, which are more resistant to degradation, have shown enhanced activity against C. albicans. mdpi.com This suggests that structural modifications can improve the antifungal efficacy of these peptides.

Anti-Biofilm Properties

While specific data on the anti-biofilm properties of this compound is not yet available, studies on pleurocidin provide insights into the potential of this peptide family to combat bacterial biofilms.

Inhibition of Biofilm Formation

Research on pleurocidin has demonstrated its ability to inhibit the formation of biofilms by pathogenic bacteria. One study focused on the effect of pleurocidin on drug-resistant Staphylococcus aureus and found that the peptide could inhibit biofilm formation at low concentrations. nih.gov This suggests that pleurocidin-like peptides could be developed as agents to prevent the initial stages of biofilm-related infections.

Eradication of Mature Biofilms

In addition to preventing their formation, pleurocidin has also been shown to be effective in eradicating established biofilms. The same study on drug-resistant Staphylococcus aureus revealed that pleurocidin could eradicate mature biofilms. nih.gov This is a significant finding, as mature biofilms are notoriously resistant to conventional antibiotics. The ability to disrupt and eliminate these structures highlights the therapeutic potential of pleurocidin and its analogues.

Activity Against Other Pathogens (e.g., Oomycetes - general AMP research context)

While specific data on the activity of this compound against oomycetes is not available, the broader context of antimicrobial peptide research indicates potential efficacy. Oomycetes, also known as water molds, are a group of destructive plant pathogens that are physiologically distinct from true fungi. nih.gov For instance, their cell walls are primarily composed of cellulose (B213188) and β-glucans, not chitin, which is a common target for antifungal agents.

The unique cell wall composition of oomycetes makes them resistant to many conventional fungicides. nih.gov This has spurred research into alternative control methods, including the use of antimicrobial peptides. Various plant-derived AMPs, such as defensins and hevein-like peptides, have demonstrated inhibitory activity against oomycete pathogens like Phytophthora species. The mechanisms of action for these peptides against oomycetes can include membrane disruption and interference with essential cellular processes. nih.gov Given the broad-spectrum activity of pleurocidins and other AMPs, it is plausible that peptides like GcSc4B7 could exhibit activity against oomycetes, though specific experimental validation is required.

No Information Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific information has been found for the chemical compound designated as "this compound."

Extensive queries were conducted to gather data regarding the antimicrobial mechanisms of this specific peptide, including its potential membrane-targeting actions—such as toroidal pore formation, the carpet model of membrane permeation, and membrane depolarization—as well as its intracellular mechanisms, like the inhibition of macromolecular biosynthesis.

Therefore, it is not possible to provide a scientifically accurate article on the "Mechanisms of Antimicrobial Action" for this compound as outlined in the request. The required research findings and detailed data for this specific compound are not present in the public domain based on the conducted searches.

Mechanisms of Antimicrobial Action

Intracellular Mechanisms of Action

Direct DNA Binding

Beyond inhibiting its synthesis, some pleurocidin-like peptides have demonstrated the ability to directly bind to bacterial DNA. nih.gov This interaction can physically obstruct the machinery responsible for replication and transcription, further contributing to the peptide's antimicrobial effect. The binding is often selective for specific DNA sequences or structures. For example, some compounds exhibit a preference for GC-rich sequences in gene promoters, which can lead to the inhibition of transcription of genes regulated by these factors. researchgate.net

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

A significant mechanism contributing to the antimicrobial activity of some peptides is the generation of reactive oxygen species (ROS) within the bacterial cell. nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause widespread damage to cellular components. An overproduction of ROS leads to oxidative stress, a condition where the cell's antioxidant defenses are overwhelmed. This can result in damage to DNA, proteins, and lipids, ultimately leading to cell death. celljournal.org The induction of ROS represents a powerful and often non-specific method of bacterial eradication.

Dual-Mechanism Approach

Evidence from related antimicrobial compounds suggests that a dual-mechanism approach is a highly effective strategy for killing bacteria and reducing the likelihood of resistance development. nih.govnih.gov This involves targeting multiple, independent cellular processes simultaneously. For instance, a compound might disrupt both the integrity of the bacterial membrane and an essential metabolic pathway like folate synthesis. nih.govnih.gov This multi-pronged attack makes it significantly more difficult for bacteria to evolve resistance, as they would need to acquire mutations to counteract both mechanisms of action. Pleurocidin-like peptides are also thought to employ such dual mechanisms, often combining membrane disruption with the inhibition of intracellular processes. nih.gov

Flocculation and Aggregation in Bacterial Eradication

An interesting phenomenon observed with some antimicrobial agents is their ability to induce flocculation or aggregation of bacterial cells. This process, where bacteria clump together, can be mediated by self-recognizing surface structures. While the precise role of peptide-induced aggregation in bacterial killing is still under investigation, it is thought that this clumping can protect bacteria from environmental stresses. However, in the context of an antimicrobial peptide, this aggregation could potentially concentrate the peptide's effects and facilitate a more efficient eradication of the bacterial population.

Strategies for Overcoming Microbial Resistance through Complex Mechanisms

The emergence of multidrug-resistant pathogens presents a formidable challenge to public health. Antimicrobial peptides (AMPs) like the pleurocidin (B1576808) family, including Pleurocidin-like peptide GcSc4B7, represent a promising avenue for combating resistant microbes due to their multifaceted mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics. researchgate.net The strategies employed by these peptides are rooted in their ability to target fundamental components of the microbial cell, often leading to rapid cell death and presenting a higher barrier to the evolution of microbial defense mechanisms.

Pleurocidin-like peptides are known to engage in a dual assault on microbial cells, targeting both the cell membrane and intracellular processes. frontiersin.org This two-pronged approach is a key strategy in overcoming resistance. The primary interaction of pleurocidin-like peptides is with the microbial cell membrane. nih.gov Unlike many antibiotics that have specific protein targets, these peptides interact with the lipid components of the membrane. They are particularly effective against the negatively charged membranes characteristic of bacteria, while showing less activity towards the zwitterionic membranes of eukaryotic cells, which contributes to their selectivity. researchgate.net

The antimicrobial action of pleurocidins at the membrane level is often described by two principal models: the "carpet" model and the "toroidal pore" model. mdpi.com In the carpet model, the peptides accumulate on the surface of the bacterial membrane, forming a layer that disrupts the membrane's integrity, leading to its collapse without forming discrete pores. mdpi.com At higher concentrations, the toroidal pore model suggests that the peptides insert into the membrane, inducing the formation of transient pores where the lipid monolayers bend inward, leading to leakage of cellular contents and cell death. mdpi.com This physical disruption of the membrane is a difficult challenge for microbes to overcome through simple mutations.

Beyond membrane disruption, pleurocidins can translocate across the cell membrane to act on intracellular targets. mdpi.com At minimum inhibitory concentrations (MIC), these peptides have been shown to inhibit the synthesis of DNA and RNA, effectively halting essential cellular processes and protein production. mdpi.com Some pleurocidin-like peptides have also been associated with the generation of reactive oxygen species (ROS) and the inhibition of cellular respiration, further contributing to their antimicrobial efficacy. frontiersin.org

A significant strategy for overcoming resistance is the ability of some antimicrobial peptides to inhibit biofilm formation. Biofilms are communities of bacteria encased in a self-produced matrix, which provides a physical barrier against antibiotics and immune cells. A peptide derived from Glyptocephalus cynoglossus, the same species as the source of GcSc4B7, known as NRC-16, has demonstrated the ability to inhibit the formation of biofilms by pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus at concentrations near its MIC. nih.govnih.gov This anti-biofilm activity is a crucial advantage over many conventional antibiotics that are largely ineffective against biofilm-encased bacteria. nih.gov The ability of peptides from Glyptocephalus cynoglossus to remain active in various conditions, such as the presence of salt, further enhances their potential as robust antimicrobial agents. nih.gov

The following table details the known antimicrobial activity of this compound against specific bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

OrganismStrainMIC (µg/ml)Gram Nature
Aeromonas salmonicida99-18Gram-negative
Aeromonas salmonicida97-416Gram-negative

Data sourced from the Collection of Anti-Microbial Peptides (CAMP) database.

The multifaceted and rapid, membrane-disrupting mechanisms of pleurocidin-like peptides, combined with their potential to inhibit essential intracellular processes and biofilm formation, represent a robust strategy for overcoming microbial resistance.

Immunomodulatory Functions

Role as Components of the Innate Immune System

Pleurocidin-like peptides, including GcSc4B7, are integral components of the innate immune system in fish. nih.govcpu-bioinfor.org The innate immune system provides the first line of defense against invading pathogens, and antimicrobial peptides (AMPs) like GcSc4B7 are key effectors in this initial response. nih.govd-nb.info These peptides are often found in mucosal surfaces, such as the skin, gills, and gastrointestinal tract, which are primary sites of pathogen entry. scispace.com

The primary function of these peptides within the innate immune system is to directly neutralize a broad spectrum of microbes, including bacteria and fungi. cpu-bioinfor.org This direct antimicrobial action prevents the establishment of infections. The genetic information and mRNA transcripts from various flatfish, including Glyptocephalus cynoglossus, have been screened to identify novel antimicrobial peptides, leading to the characterization of GcSc4B7 (NRC-15).

A key characteristic of AMPs like GcSc4B7 is their cationic and amphipathic nature, which allows them to interact with and disrupt the negatively charged cell membranes of microorganisms. This mechanism of action is a fundamental aspect of the innate immune defense, as it provides a rapid and non-specific means of eliminating potential threats before a more tailored adaptive immune response can be mounted.

Modulation of Host Immune Responses

Beyond their direct microbicidal activity, pleurocidin-like peptides are known to possess immunomodulatory capabilities, influencing the behavior of host immune cells. nih.govd-nb.info While specific research on GcSc4B7 is limited, the broader family of pleurocidins demonstrates significant immunomodulatory effects. These peptides can act as signaling molecules, recruiting and activating various immune cells to the site of infection or injury. nih.gov

For instance, some pleurocidins have been shown to induce the degranulation of mast cells, which are critical sentinel cells in the immune system. scispace.com This process releases a variety of inflammatory mediators, such as histamine (B1213489) and cytokines, which help to orchestrate the subsequent immune response. Furthermore, these peptides can stimulate the production of chemokines, which are signaling proteins that attract other immune cells, such as neutrophils and macrophages, to the site of infection.

The immunomodulatory capacity of fish-derived antimicrobial peptides like pleurocidins is a subject of ongoing research. In fish, these peptides have been shown to modulate the expression of pro-inflammatory and other immune-related genes, highlighting their integral role in the coordination of the immune response. nih.gov

Interaction with Host Receptors (e.g., FPRL1 receptor activation)

The immunomodulatory actions of some antimicrobial peptides are mediated through their interaction with specific host cell receptors. A notable example within the broader class of pleurocidin-like peptides is the activation of the N-formyl peptide receptor-like 1 (FPRL1).

Studies on the pleurocidin (B1576808) peptide NRC-04 have demonstrated its ability to activate human mast cells through the FPRL1 receptor. This interaction triggers a signaling cascade within the mast cell, leading to chemotaxis (cell movement), degranulation, and the release of pro-inflammatory mediators. While direct evidence for GcSc4B7 binding to and activating the FPRL1 receptor is not yet available, the functional similarities within the pleurocidin family suggest this as a potential mechanism for its own immunomodulatory activities. The activation of receptors like FPRL1 by these peptides indicates a sophisticated interplay between the innate immune system's antimicrobial effectors and the host's cellular response network.

Based on a comprehensive search, there is no publicly available scientific literature or data corresponding to a chemical compound specifically named "Pleurocidin-like peptide GcSc4B7".

Therefore, it is not possible to generate an article on the anticancer activities and related mechanisms of this specific peptide as requested. The information required to address the outlined sections and subsections is absent from the current body of scientific research.

It is possible that "this compound" is a very new or internal designation for a compound that has not yet been described in published literature. General information on the pleurocidin family of peptides indicates they are being investigated for their anticancer properties, but this information is not specific to "GcSc4B7".

An article focusing solely on the chemical compound "this compound" cannot be generated at this time. Extensive searches for this specific peptide have not yielded any scientific literature, research articles, or data. The identifier "GcSc4B7" does not appear in the public domain of scientific research related to anticancer activities or the mechanisms outlined in your request.

It is possible that "GcSc4B7" is a highly specific internal designation, a very recent discovery not yet published, or a misnomer for a related peptide.

However, research on other pleurocidin-like peptides demonstrates anticancer activities and mechanisms that align with the topics provided in your outline. For informational purposes, below is a summary of findings for related compounds, such as Pleurocidin-amide (Ple-a) and Pleurocidin-like peptide WF3 (AMP-WF3) . Please be aware that this information is not about "this compound".

Anticancer Research on Related Pleurocidin Peptides

Overview of Pleurocidin and its Analogs

Pleurocidin (Ple) is an antimicrobial peptide originally isolated from the winter flounder (Pleuronectes americanus). nih.gov It belongs to a class of peptides that are part of the host's innate immune system. nih.govnih.gov Researchers have developed various synthetic analogs of pleurocidin to enhance their therapeutic properties, including their effectiveness against cancer cells. nih.govnih.govfrontiersin.org These peptides are of interest because they can selectively target cancer cells, which often have different membrane compositions compared to healthy cells. nih.govnih.gov

Activity Against Various Cancer Cell Lines

A 2024 review highlights that a derivative called Pleurocidin-amide (Ple-a) has shown potential as an anticancer agent against several types of cancer, including non-small cell lung adenocarcinoma, stomach adenocarcinoma, and colon adenocarcinoma. nih.gov Studies indicated that Ple-a was significantly more potent against these cancer cell lines than the original pleurocidin peptide, while showing low toxicity to normal mouse fibroblast cells. nih.govnih.gov

Another related peptide, AMP-WF3 , a pleurocidin-like peptide from the Poecilia Mexicana fish, has been shown to be effective against leukemia cells. nih.govnih.gov

Mechanisms of Anticancer Action

Induction of Apoptosis: A primary mechanism by which pleurocidin-like peptides exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov

Gene Expression: Research on AMP-WF3 revealed that it increased the expression of the P53 and P21 genes in Jurkat leukemia cells. nih.gov The p53 protein is a well-known tumor suppressor that can halt the cell cycle and trigger apoptosis, and p21 is a critical protein in this pathway. nih.govnih.gov

Mitochondrial Involvement and Oxidative Stress: The anticancer activity of some pleurocidin-like peptides is linked to their ability to induce mitochondrial damage and oxidative stress. For instance, the peptide NRC-03 was found to trigger apoptosis in oral squamous cell carcinoma by causing mitochondrial oxidative stress. nih.govcelljournal.org The original pleurocidin peptide has also been shown to cause an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial membrane depolarization and subsequent apoptosis in Candida albicans, a mechanism that is being explored in the context of cancer. nih.gov Ple-a has been observed to induce apoptosis in A549 human lung adenocarcinoma cells after 48 hours of treatment. nih.gov

While the specific data for "this compound" is not available, the broader family of pleurocidin peptides represents a promising area of research for the development of new anticancer therapies.

Structure Activity Relationship Sar and Peptide Engineering

Influence of Amino Acid Composition on Biological Activity

Cationic amino acids, such as lysine (B10760008) and arginine, are fundamental to the initial interaction with the negatively charged components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This electrostatic attraction is a key step in the mechanism of action of many cationic antimicrobial peptides (CAPs). nih.gov

Hydrophobic amino acids, including tryptophan, phenylalanine, and leucine, are crucial for the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. The degree of hydrophobicity must be finely tuned; excessive hydrophobicity can lead to increased toxicity towards host cells, particularly erythrocytes. nih.gov

The amino acid sequence also influences the peptide's propensity to adopt a specific secondary structure, such as an α-helix or β-sheet, upon interacting with a membrane environment. mdpi.com For instance, pleurocidin (B1576808) is known to adopt an α-helical conformation in membrane-mimicking environments. mdpi.com This structure is essential for its function.

Table 1: Influence of Amino Acid Properties on Peptide Activity

Amino Acid PropertyRole in Biological ActivityKey Amino Acid Examples
Cationic Initial electrostatic attraction to negatively charged bacterial membranes.Lysine (K), Arginine (R)
Hydrophobic Insertion into and disruption of the lipid bilayer of cell membranes.Tryptophan (W), Phenylalanine (F), Leucine (L)
Amphipathic Formation of secondary structures (e.g., α-helices) with distinct polar and nonpolar faces, facilitating membrane interaction and pore formation.A combination of cationic and hydrophobic residues

Significance of Amphipathicity and Charge Distribution

Amphipathicity, the spatial separation of hydrophilic (polar) and hydrophobic (nonpolar) residues, is a hallmark of many antimicrobial peptides, including pleurocidins. mdpi.com When a pleurocidin-like peptide folds into an α-helix, the amino acid side chains are arranged so that one face of the helix is predominantly hydrophobic and the other is hydrophilic. mdpi.com This amphipathic structure is critical for its membrane-disruptive activity.

The positively charged residues on the hydrophilic face mediate the initial binding to the negatively charged bacterial membrane. Following this initial contact, the hydrophobic face inserts into the nonpolar lipid core of the membrane. This process can lead to membrane permeabilization, pore formation, and ultimately, cell death. The precise balance between the size and composition of the hydrophobic and hydrophilic domains influences the peptide's efficacy and selectivity.

The distribution of charge along the peptide sequence is also a significant factor. nih.gov A balanced distribution of positive charges can optimize the peptide's interaction with the bacterial membrane while minimizing non-specific binding and aggregation. nih.gov For some peptides, concentrating positive charges at the termini can influence their aggregation state and antimicrobial activity. nih.gov The net positive charge of the peptide is directly correlated with its initial attraction to the negatively charged surfaces of bacterial membranes. nih.gov

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design involves making specific, targeted modifications to a peptide's structure to improve its therapeutic properties, such as increasing its potency against pathogens while decreasing its toxicity to host cells.

Amino Acid Substitution

Replacing specific amino acids can profoundly impact a peptide's activity. wikipedia.org Substituting a neutral amino acid with a cationic one can increase the peptide's net positive charge, potentially enhancing its initial interaction with bacterial membranes. Conversely, strategic substitutions with hydrophobic residues can modulate its membrane-disrupting capabilities. However, such changes must be carefully considered, as they can also affect the peptide's secondary structure and stability. The effect of a substitution can be conservative, where the new amino acid has similar properties to the original, or radical, where the properties are significantly different. wikipedia.org Radical substitutions are more likely to alter the protein's structure and function. wikipedia.org

Truncation and Derivatization

Truncation studies, which involve systematically removing amino acids from the N- or C-terminus, have revealed that both ends of the pleurocidin peptide are crucial for its activity. mdpi.com These regions are vital for the peptide's ability to interact with and penetrate cell membranes. mdpi.com Derivatization, such as C-terminal amidation, is a common strategy to enhance the activity and stability of antimicrobial peptides. Amidation removes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and its resistance to certain proteases.

Alterations to Hydrophobicity and Secondary Structure Potential

The potential of a peptide to form a stable secondary structure, such as an α-helix, in a membrane environment is also a critical factor. mdpi.com Amino acid substitutions can be used to either stabilize or destabilize this helical structure, thereby fine-tuning the peptide's activity. For example, incorporating helix-promoting residues like alanine (B10760859) can enhance helicity, while introducing helix-breaking residues like proline can disrupt it.

Table 2: Rational Design Strategies for Pleurocidin-like Peptides

StrategyDescriptionDesired Outcome
Amino Acid Substitution Replacing specific amino acids with others possessing different properties (e.g., charge, hydrophobicity). nih.govEnhanced potency, increased selectivity, altered secondary structure.
Truncation and Derivatization Removing terminal amino acids or modifying the termini (e.g., amidation). mdpi.comIdentification of essential domains, increased stability and activity.
Incorporation of D-Amino Acids Synthesizing the peptide with non-natural D-amino acids instead of L-amino acids. nih.govnih.govIncreased resistance to proteolytic degradation, improved bioavailability. nih.gov
Alterations to Hydrophobicity and Secondary Structure Modifying the balance of hydrophobic and hydrophilic residues and the propensity to form a stable secondary structure. nih.govOptimized antimicrobial activity with minimized host cell toxicity.

Insertion of Polar Residues

The introduction of polar residues into the pleurocidin sequence is a key strategy to alter its interaction with bacterial membranes. Research shows that site-directed substitutions on the polar face of these amphipathic peptides can decrease their hemolytic (toxic to red blood cells) effect without a significant loss of antimicrobial activity. researchgate.net For example, replacing Glycine residues, which can weaken the α-helicity of peptides, with Alanine has been shown to increase helicity and modify activity. researchgate.net

Increasing the peptide's ability to form hydrogen bonds with lipid headgroups can enhance conformational flexibility, which is associated with both membrane translocation and membrane damage. frontiersin.org This approach has been shown to be particularly effective at boosting potency against Gram-positive bacteria. frontiersin.org A helical wheel diagram illustrates how pleurocidin orients its polar (hydrophilic) and nonpolar (hydrophobic) residues on opposite faces, an arrangement crucial for its membrane-disrupting activity. frontiersin.org

Modification StrategyObserved Effect on PeptideImpact on Biological Activity
Substitution with more polar residuesAlters peptide-lipid hydrogen bondingDecreased hemolytic effect, potentially maintained or enhanced antimicrobial activity researchgate.net
Replacement of Glycine with AlanineIncreases α-helicityAltered antimicrobial potency researchgate.net
Substitution with D-amino acids (enantiomers)Creates a mirror-image structure with different helicity nih.govDecreased antibacterial and dramatically decreased hemolytic activity compared to the L-amino acid parent nih.govnih.gov

Synthetic Molecular Evolution Approaches

Synthetic molecular evolution provides a powerful avenue for discovering and optimizing antimicrobial peptides (AMPs) like GcSc4B7. This approach circumvents the limitations of rational design by exploring a vast number of sequences. Given the immense sequence possibilities, computational tools are essential to guide experiments toward functional peptides, saving significant time and resources. nih.gov

The process often involves creating large peptide libraries and then using high-throughput screening methods to identify candidates with high activity. nih.gov Natural AMPs often face challenges such as toxicity, instability, and high production costs, which drives the need for synthetic alternatives. nih.gov Methodologies like catalytic ring-opening polymerization can produce long polypeptides with varied chemical compositions, offering a robust platform for creating novel AMPs. nih.gov By combining computational prediction with advanced synthesis and screening, peptides can be engineered for strong potency and specific functions, holding promise for treating infectious diseases. nih.gov

Computational Design and Optimization

Computational methods are integral to modern peptide design, enabling the rapid screening of vast chemical spaces and the precise engineering of molecular structures. mdpi.com These tools are crucial for developing peptides like GcSc4B7 into viable therapeutic candidates.

De novo Design of Peptides

De novo (from scratch) computational design allows for the creation of entirely new peptides with predefined structures and functions. nih.gov This process is not limited to mimicking natural templates but can generate novel scaffolds. youtube.com The methodology often involves a two-stage framework: first, using a template structure to generate sequences with low potential energy, and second, computationally validating these sequences for desired properties like self-assembly or binding affinity. researchgate.net

This approach has been successfully used to design peptides that self-assemble into complex structures like fibrils and hydrogels. nih.govresearchgate.net By understanding the fundamental principles that guide protein structure, designers can create synthetic immunogens, biosensors, and other functional biomaterials. youtube.com For a peptide like GcSc4B7, de novo design could be used to create analogues with enhanced stability, target specificity, and novel mechanisms of action, moving beyond the natural pleurocidin framework. nih.gov

Virtual Screening for Bioactive Peptides

Virtual screening is a computer-based technique used to rapidly assess large libraries of compounds for potential biological activity by simulating their interaction with a specific target. frontiersin.org This method significantly reduces the time and cost associated with traditional experimental screening. frontiersin.org

There are two main categories of virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Peptides are "docked" into the target's binding site to predict their binding affinity and orientation. mdpi.com

Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active ligand as a template, searching for other molecules with similar properties. mdpi.com

For peptides like GcSc4B7, virtual screening could be used to identify novel analogues with high affinity for specific bacterial targets or to predict their drug-like properties, such as cell permeability and stability. mdpi.com For instance, a library of pleurocidin variants could be screened against a key bacterial enzyme to identify the most potent inhibitors.

Predicting Peptide Conformations and Interactions

Understanding how a peptide folds and interacts with its environment is key to deciphering its function. Pleurocidin is known to exist in a random coil conformation in aqueous solution but adopts a rigid α-helical structure in membrane-mimicking environments like dodecylphosphocholine (B1670865) (DPC) micelles. nih.govacs.org

Computational techniques play a vital role in predicting these structural transitions and interactions:

Circular Dichroism (CD) Spectroscopy: While an experimental technique, its data is used to validate computational predictions. CD measurements confirm that pleurocidin and its analogues adopt α-helical structures in the presence of lipid vesicles. researchgate.netnih.gov The D-enantiomer of pleurocidin, for instance, shows a mirror-image spectrum and a more helical structure than its natural L-form. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have been used to determine the 3D structure of pleurocidin, confirming its α-helical conformation within micelles. nih.govacs.org Strong cross-peaks in NMR data show that the peptide is fully contained within the micelle, not just associated with the surface. nih.govacs.org

Molecular Dynamics (MD) Simulations: These simulations can model the behavior of peptides and their interactions with membranes at an atomic level. Structure-activity relationship models derived from MD simulations can correlate a peptide's structural features with its antimicrobial and hemolytic activities, providing a powerful predictive tool for designing safer and more effective analogues. mdpi.com

Predicted and Observed Interactions of Pleurocidin
Environment/TechniqueObserved Conformation/InteractionReference
Aqueous SolutionRandom coil conformation nih.govacs.org
DPC Micelles (Membrane Mimic)Adopts a rigid α-helical structure nih.govacs.org
Acidic Phospholipid VesiclesStrong interaction and moderate dye-leakage activity researchgate.net
Neutral Phospholipid VesiclesWeak interaction and weak dye-leakage activity researchgate.net

Q & A

Q. How can researchers determine the optimal experimental conditions for studying GcSc4B7's antimicrobial activity?

To establish optimal conditions, systematically test variables such as pH, ionic strength, and temperature using standardized broth microdilution assays. Compare results against known antimicrobial peptides (AMPs) to validate reproducibility. Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., polymyxin B) to account for assay variability. Reference prior studies on AMPs with similar physicochemical properties to guide parameter selection .

Q. What in vitro models are most appropriate for initial screening of GcSc4B7's therapeutic potential?

Use primary human epithelial cell lines (e.g., A549 or Caco-2) to assess cytotoxicity via MTT or LDH assays. For antimicrobial efficacy, employ co-culture systems with immune cells (e.g., macrophages) to evaluate synergistic effects. Ensure models align with the peptide’s proposed application (e.g., pulmonary infections vs. gastrointestinal pathogens) .

Q. Which parameters should be prioritized when characterizing GcSc4B7's secondary structure?

Utilize circular dichroism (CD) spectroscopy to analyze α-helical content under varying conditions (e.g., membrane-mimetic environments). Pair with molecular dynamics simulations to predict structural stability. Validate findings using nuclear magnetic resonance (NMR) for atomic-level resolution, particularly in lipid bilayer interactions .

Advanced Research Questions

Q. How can contradictions in reported cytotoxicity profiles of GcSc4B7 across different cell lines be resolved?

Conduct comparative dose-response studies using standardized cell viability assays (e.g., flow cytometry for apoptosis/necrosis markers). Control for variables like cell density, serum concentration, and exposure time. Apply meta-analysis to reconcile discrepancies, incorporating heterogeneity metrics (e.g., I² statistics) to quantify variability across studies .

Q. What experimental designs are suitable for investigating GcSc4B7's interaction with lipid bilayers?

Employ surface plasmon resonance (SPR) to quantify binding kinetics to synthetic lipid vesicles mimicking bacterial vs. mammalian membranes. Combine with fluorescence anisotropy to assess peptide-induced membrane fluidity changes. For in-depth mechanistic insights, use cryo-electron microscopy to visualize pore formation or bilayer disruption .

Q. How can researchers assess GcSc4B7's pharmacokinetic properties while minimizing animal use?

Implement microfluidic organ-on-a-chip systems to simulate systemic circulation and tissue penetration. Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution patterns. Validate with limited in vivo studies focusing on critical parameters (e.g., half-life in rodent models) .

Methodological Frameworks

What frameworks ensure rigor in formulating research questions about GcSc4B7?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define study scope (e.g., "In Pseudomonas aeruginosa biofilms [P], does GcSc4B7 [I] reduce viability compared to colistin [C], measured via CFU counts [O] over 24h [T]?"). Complement with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical and ethical alignment .

Q. How should researchers address gaps in understanding GcSc4B7's mechanism of action?

Conduct systematic reviews to map existing evidence, followed by hypothesis-driven studies using RNA-seq or proteomics to identify bacterial pathways affected by the peptide. Prioritize in silico docking studies to predict target interactions (e.g., LPS or membrane proteins) before experimental validation .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-dependent effects of GcSc4B7?

Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For time-course data, employ mixed-effects models to account for repeated measurements .

Q. How can researchers ensure reproducibility in structural characterization studies?

Adhere to the Beilstein Journal of Organic Chemistry guidelines: report raw spectral data (NMR, CD) in supplementary materials, specify instrument calibration protocols, and validate purity via HPLC with dual detection (UV/ELSD). Cross-reference with structural databases (e.g., PubChem) for consistency .

Ethical and Regulatory Considerations

Q. What ethical approvals are required for studies involving GcSc4B7 in animal models?

Obtain approval from institutional animal care committees (IACUC) following ARRIVE guidelines. Justify sample sizes via power analysis and include humane endpoints (e.g., predefined weight loss thresholds). Document compliance with Good Laboratory Practice (GLP) standards if applicable .

Q. How should researchers navigate intellectual property concerns when publishing GcSc4B7 findings?

Disclose patents or pending applications in the manuscript’s cover letter. Use material transfer agreements (MTAs) for shared reagents. Consult institutional technology transfer offices before submitting data with commercial potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.